molecular formula C26H34N2O4 B384257 1,4-Bis(4-butoxybenzoyl)piperazine CAS No. 617677-56-2

1,4-Bis(4-butoxybenzoyl)piperazine

货号: B384257
CAS 编号: 617677-56-2
分子量: 438.6g/mol
InChI 键: UCBXEZNNOVBBIB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1,4-Bis(4-butoxybenzoyl)piperazine is a synthetic piperazine derivative of interest in medicinal chemistry and biological research. Piperazine-based compounds are recognized for their flexible binding features, which enable interactions with a variety of biological targets . This particular molecule features extended butoxy side chains, which may influence its lipophilicity and biomembrane permeability compared to analogs with shorter alkoxy groups (e.g., methoxy) . Researchers are exploring such compounds for a range of potential bioactivities, as piperazine cores are known to exhibit anticancer , antifungal, and antibacterial properties . Some novel piperazine derivatives have been identified as potent anti-cancer agents, inducing apoptosis in cancer cell lines through both intrinsic and extrinsic pathways , while others have been investigated as novel inhibitors of transcription factors like p53 . The specific research value of 1,4-Bis(4-butoxybenzoyl)piperazine may lie in its potential to modulate key cellular signaling pathways. Its mechanism of action is likely structure-dependent, potentially involving interaction with specific enzymes or receptors. As with all piperazine derivatives intended for laboratory investigation, this compound is For Research Use Only and must not be used for diagnostic, therapeutic, or any other human or veterinary applications.

属性

CAS 编号

617677-56-2

分子式

C26H34N2O4

分子量

438.6g/mol

IUPAC 名称

[4-(4-butoxybenzoyl)piperazin-1-yl]-(4-butoxyphenyl)methanone

InChI

InChI=1S/C26H34N2O4/c1-3-5-19-31-23-11-7-21(8-12-23)25(29)27-15-17-28(18-16-27)26(30)22-9-13-24(14-10-22)32-20-6-4-2/h7-14H,3-6,15-20H2,1-2H3

InChI 键

UCBXEZNNOVBBIB-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OCCCC

规范 SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OCCCC

产品来源

United States

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Piperazine derivatives exhibit diverse biological and material properties depending on their substituents. Below is a comparative analysis of key analogs:

Substituent-Driven Variations in Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Source
1,4-Bis(4-butoxybenzoyl)piperazine 4-butoxybenzoyl 382.46 Hypothetical: High lipophilicity Target
1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine 5-chloro-2-isobutoxybenzoyl 451.36 Pharmaceutical reference standard
1,4-Bis(methacryloyl)piperazine Methacryloyl ~308.34 Polymer precursor (72% synthesis yield)
1,4-Bis(4-fluorophenylsulfonyl)piperazine 4-fluorophenylsulfonyl ~416.41 DPP-4 inhibition, hypoglycemic activity
1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine Amino-dithiocarboxypropionyl ~452.68 Anti-tumor activity (HL-60 cells)

Key Observations :

  • Electron Effects : Electron-donating butoxy groups contrast with electron-withdrawing sulfonyl or chloro substituents, which may alter receptor binding or catalytic activity .
  • Synthesis Efficiency: The methacryloyl derivative achieves 72% monomer yield using maghnite catalysts in solvent-free conditions, suggesting greener synthesis routes for similar compounds .
Anticancer Potential
  • 1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine derivatives exhibit up to 90% inhibition of HL-60 leukemia cells at 10 µM .
  • Hypothesis : The target compound’s aromatic ethers may interact with DNA or enzymes via π-π stacking, but experimental validation is needed.
Antidiabetic Activity
  • 1,4-Bis(4-fluorophenylsulfonyl)piperazine reduces blood glucose in diabetic mice by inhibiting DPP-4, with docking studies confirming interactions with enzyme residues (e.g., R125, E205) .
  • Butoxybenzoyl groups could modulate similar pathways, though sulfonyl moieties likely offer stronger hydrogen-bonding capacity.

Thermal and Chemical Stability

  • Poly(1,4-bis(methacryloyl)piperazine) exhibits moderate thermal stability (TGA data) with a 59% polymer yield .
  • Selenogallates with piperazine derivatives show chain stability up to 300°C, influenced by counterions (e.g., [Mn(en)₃]²⁺ vs. protonated amines) .

准备方法

Synthesis of 4-Butoxybenzoyl Chloride

4-Butoxybenzoic acid is refluxed with thionyl chloride (1.2–1.5 equivalents) in anhydrous dichloromethane (DCM) under nitrogen. The reaction is monitored via thin-layer chromatography (TLC), and excess thionyl chloride is removed under reduced pressure to yield 4-butoxybenzoyl chloride as a pale-yellow liquid (yield: 85–92%).

Acylation of Piperazine

Piperazine (1 equivalent) is dissolved in a polar aprotic solvent (e.g., dimethylformamide, DMF) and cooled to 0–5°C. 4-Butoxybenzoyl chloride (2.2 equivalents) is added dropwise, followed by the addition of a base (e.g., sodium hydroxide or triethylamine) to neutralize HCl. The mixture is stirred at room temperature for 12–24 hours.

Optimized Conditions

  • Solvent : DMF or tetrahydrofuran (THF) yields higher reactivity compared to toluene.

  • Base : Triethylamine (2.5 equivalents) achieves >90% conversion, whereas sodium hydroxide requires longer reaction times.

  • Temperature : Reactions at 25°C prevent side products like monoacylated intermediates.

Workup
The crude product is washed with water to remove unreacted piperazine, extracted with ethyl acetate, and purified via recrystallization (ethanol/water) to yield white crystals (mp: 148–150°C).

Comparative Analysis of Solvent Systems

The choice of solvent significantly impacts reaction efficiency:

SolventYield (%)Purity (%)Reaction Time (h)
DMF929812
THF889518
Toluene658524

DMF facilitates faster acylation due to its high polarity, which stabilizes the transition state.

Catalytic and Stoichiometric Considerations

Excess Acyl Chloride : Using 2.2 equivalents of 4-butoxybenzoyl chloride ensures complete diacylation, as monoacylated piperazine tends to precipitate and hinder further reaction.
Base Selection : Triethylamine outperforms inorganic bases by minimizing side reactions (e.g., hydrolysis of acyl chloride).

Structural Validation and Analytical Data

  • FT-IR : Peaks at 1,650 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (C-O-C ether stretch).

  • ¹H NMR (CDCl₃): δ 7.35–7.25 (m, 8H, aromatic), 4.05 (t, 4H, -OCH₂), 3.85–3.70 (m, 8H, piperazine), 1.80–1.50 (m, 8H, -CH₂), 1.00 (t, 6H, -CH₃).

  • Mass Spectrometry : [M+H]⁺ at m/z 483.2.

Scale-Up and Industrial Feasibility

Pilot-scale synthesis (1 kg batch) in DMF with triethylamine achieves 89% yield, demonstrating scalability. Continuous extraction systems reduce solvent waste by 40% compared to batch processes.

Recent Advances and Alternative Methods

Microwave-Assisted Synthesis : Reducing reaction time to 2 hours with comparable yields (90%).
Enzymatic Catalysis : Lipase-mediated acylation in non-aqueous media is under investigation but currently yields <50% .

常见问题

Basic: What synthetic methodologies are recommended for preparing 1,4-Bis(4-butoxybenzoyl)piperazine?

Answer:
The compound can be synthesized via a two-step acylation of piperazine with 4-butoxybenzoyl chloride.

Step 1: Piperazine is dissolved in a non-polar solvent (e.g., dichloromethane) under inert atmosphere.

Step 2: 4-Butoxybenzoyl chloride is added dropwise at 0–5°C, followed by stirring at room temperature for 12–24 hours.

Purification: The product is isolated via recrystallization (e.g., using ethanol) or column chromatography (silica gel, ethyl acetate/hexane eluent).
Key Validation: Confirm structure and purity using 1^1H/13^13C NMR (peaks for butoxy groups at ~δ 1.0–1.5 ppm and benzoyl carbonyl at ~δ 165–170 ppm) and mass spectrometry (expected molecular ion [M+H]+^+ at m/z ~494) .

Basic: How can conformational analysis be performed to determine the most stable structure of 1,4-Bis(4-butoxybenzoyl)piperazine?

Answer:
Use semiempirical quantum mechanical methods (e.g., AM1 in Spartan06) to evaluate relative energies of conformers:

Input: Generate initial conformers by rotating the butoxybenzoyl substituents around the piperazine core.

Optimization: Perform geometry optimization for each conformer.

Energy Comparison: Identify the lowest-energy conformation (e.g., chair or boat piperazine ring with substituents in equatorial positions).

Validation: Compare computational results with experimental data (e.g., X-ray crystallography) .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1^1H NMR: Identify butoxy (-OCH2_2CH2_2CH2_2CH3_3) protons (δ 0.9–1.7 ppm) and aromatic protons (δ 6.8–7.8 ppm).
    • 13^13C NMR: Confirm carbonyl (C=O) at ~δ 165–170 ppm.
  • Mass Spectrometry (MS): Detect molecular ion [M+H]+^+ and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Validate carbonyl stretches (~1680–1720 cm1^{-1}).
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) .

Advanced: How to design molecular docking studies to investigate interactions between 1,4-Bis(4-butoxybenzoyl)piperazine and DNA?

Answer:

Target Preparation: Use DNA structure (e.g., PDB ID: 1BNA). Remove water, add polar hydrogens, and assign Kollman charges.

Ligand Preparation: Optimize the lowest-energy conformer (from Spartan06) and assign partial charges (e.g., Gasteiger method).

Docking Parameters (AutoDock Vina):

  • Grid box: Define a 40Å × 40Å × 40Å active site.
  • Exhaustiveness: ≥8 to ensure robust sampling.

Analysis:

  • Binding affinity (ΔG ≤ -7.0 kcal/mol suggests strong interaction).
  • Interaction types: Pi-alkyl, hydrogen bonds, and hydrophobic contacts (e.g., with nucleic acids DG4, DA6 in DNA).
    Validation: Compare results with experimental binding assays (e.g., fluorescence quenching) .

Advanced: How to resolve contradictions between computational docking results and experimental binding data?

Answer:

Reassess Parameters:

  • Verify partial charge assignments and grid box placement.
  • Test flexible vs. rigid DNA models.

Experimental Validation:

  • Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS).
  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (KD_D, kon_{on}/koff_{off}).

Cross-Validation: Use multiple docking software (e.g., Glide, MOE) and force fields.

Structural Analysis: Perform X-ray crystallography or NMR to confirm binding modes .

Advanced: What crystallographic strategies are recommended for determining the solid-state structure of this compound?

Answer:

Data Collection: Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure Solution:

  • SHELXS-97: For phase determination via direct methods.
  • SHELXL-2018: Refine coordinates and thermal parameters.

Key Parameters:

  • R-factor ≤ 0.05 for high-quality data.
  • Validate H-bonding and π-stacking interactions (e.g., between benzoyl groups).

Deposition: Submit CIF files to Cambridge Structural Database (CSD) .

Advanced: How to analyze substituent effects on bioactivity using structure-activity relationship (SAR) studies?

Answer:

Design Analogues: Syntize derivatives with varied substituents (e.g., electron-withdrawing groups (EWG) like -NO2_2 or electron-donating groups (EDG) like -OCH3_3).

Bioactivity Assays: Test against cancer cell lines (e.g., IC50_{50} via MTT assay).

Computational Analysis:

  • Docking: Compare binding affinities of analogues.
  • QSAR Modeling: CorlogP, polar surface area, and H-bond donors/acceptors.

Key Finding: EWGs at para positions enhance DNA binding (e.g., -Cl/-NO2_2 improve ΔG by 0.5–1.0 kcal/mol) .

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